molecular formula C20H28N2O7S B6525686 ethyl 6-methyl-2-[2-(pyrrolidin-1-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate; oxalic acid CAS No. 1135017-69-4

ethyl 6-methyl-2-[2-(pyrrolidin-1-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate; oxalic acid

Cat. No.: B6525686
CAS No.: 1135017-69-4
M. Wt: 440.5 g/mol
InChI Key: VQFDIOWZXLTALE-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-[2-(pyrrolidin-1-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate; oxalic acid is a useful research compound. Its molecular formula is C20H28N2O7S and its molecular weight is 440.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 440.16172241 g/mol and the complexity rating of the compound is 539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 6-methyl-2-[2-(pyrrolidin-1-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate; oxalic acid (CAS Number: 1135017-69-4) is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, exploring its mechanisms, efficacy, and relevance in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is C20H28N2O7SC_{20}H_{28}N_{2}O_{7}S, with a molecular weight of 440.5 g/mol. The structure includes a benzothiophene core, which is known for various biological activities. The presence of the pyrrolidine ring and acetamido group enhances its pharmacological potential.

Research indicates that compounds similar to ethyl 6-methyl-2-[2-(pyrrolidin-1-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate may interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Analogous compounds have shown inhibitory effects on enzymes involved in metabolic pathways relevant to diseases such as tuberculosis. For instance, studies on related compounds revealed sub-micromolar IC50 values against the Pks13 enzyme in Mycobacterium tuberculosis .
  • Cellular Mechanisms : The compound may influence transcription factors critical for cell differentiation and proliferation. Similar structures have been identified as inducers of Oct3/4 expression in pluripotent stem cells, suggesting a role in cellular reprogramming .

Antimicrobial Properties

Ethyl 6-methyl-2-[2-(pyrrolidin-1-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been explored for its antibacterial properties. The structural components suggest potential activity against gram-positive and gram-negative bacteria.

Cytotoxicity

Preliminary studies indicate varying levels of cytotoxicity across different cancer cell lines. The presence of the benzothiophene moiety is often associated with anticancer activity due to its ability to induce apoptosis in malignant cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

Study Findings
Study on Pks13 Inhibitors Identified compounds with significant inhibitory action against M. tuberculosis, leading to a >10-fold increase in potency under specific conditions.
Oct3/4 Induction Study Highlighted the ability of derivatives to enhance Oct3/4 expression, suggesting implications for stem cell research and regenerative medicine.
Antibacterial Activity Assessment Demonstrated promising antibacterial effects against various pathogens, warranting further investigation into structure-activity relationships (SAR).

Properties

IUPAC Name

ethyl 6-methyl-2-[(2-pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S.C2H2O4/c1-3-23-18(22)16-13-7-6-12(2)10-14(13)24-17(16)19-15(21)11-20-8-4-5-9-20;3-1(4)2(5)6/h12H,3-11H2,1-2H3,(H,19,21);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFDIOWZXLTALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CN3CCCC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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